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molecular formula C9H20O2Si B1275740 1-(tert-Butyldimethylsilyloxy)-2-propanone CAS No. 74685-00-0

1-(tert-Butyldimethylsilyloxy)-2-propanone

Cat. No. B1275740
M. Wt: 188.34 g/mol
InChI Key: LHYDYTSJUGPFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181191B2

Procedure details

To a DCM (5 mL) solution of 1-hydroxypropan-2-one (500 mg, 6.8 mmol), DMAP (41 mg, 0.34 mmol) and Et3N (1.2 mL, 8.16 mmol) was added TBSCl (1.133 g, 7.5 mmol) at 0° C. under nitrogen atmosphere. The mixture was stirred at r.t. for 2 h. Then the mixture was added water and extracted with EtOAc. The organic layer was purified by silica gel chromatography using PE/EA (10/1) to give the title compound (950 mg, 75%). EDI-MS (M+1): 189. 1H NMR (300 MHz, CDCl3) δ 4.057 (s, 2H), 2.080 (s, 3H), 0.832 (s, 9H), 0.001 (s, 6H).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.133 g
Type
reactant
Reaction Step One
Name
Quantity
41 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[OH:4][CH2:5][C:6](=[O:8])[CH3:7].CCN(CC)CC.[CH3:16][C:17]([Si:20](Cl)([CH3:22])[CH3:21])([CH3:19])[CH3:18]>CN(C1C=CN=CC=1)C.O>[Si:20]([O:4][CH2:5][C:6](=[O:8])[CH3:7])([C:17]([CH3:19])([CH3:18])[CH3:16])([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
500 mg
Type
reactant
Smiles
OCC(C)=O
Name
Quantity
1.2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.133 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Name
Quantity
41 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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